molecular formula C21H21ClN4O2S B2584670 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide CAS No. 1040668-41-4

3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide

Cat. No.: B2584670
CAS No.: 1040668-41-4
M. Wt: 428.94
InChI Key: GQWDBYZNCRKGPZ-UHFFFAOYSA-N
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Description

3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a thiazole ring, a urea linkage, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be constructed through a cyclization reaction.

    Urea Formation: The thiazole derivative can then be reacted with 3-chlorophenyl isocyanate to form the urea linkage.

    Amide Bond Formation: Finally, the intermediate product is coupled with N-(1-phenylethyl)propanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the urea linkage or the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound’s structure suggests it could have pharmacological activity, potentially acting as an inhibitor or modulator of specific enzymes or receptors. Research might focus on its efficacy and safety as a therapeutic agent.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate access and thus inhibiting its activity.

    Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.

    Protein Binding: The compound might bind to proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)acetamide
  • 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)butanamide

Uniqueness

Compared to similar compounds, 3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This could result in different biological activity, stability, or reactivity, making it a compound of particular interest for further study.

Properties

IUPAC Name

3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-14(15-6-3-2-4-7-15)23-19(27)11-10-18-13-29-21(25-18)26-20(28)24-17-9-5-8-16(22)12-17/h2-9,12-14H,10-11H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWDBYZNCRKGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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